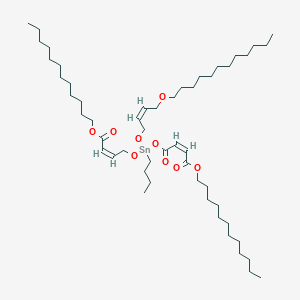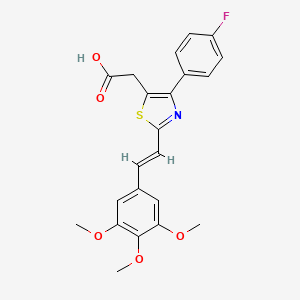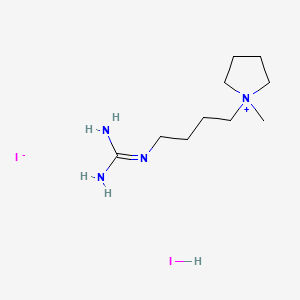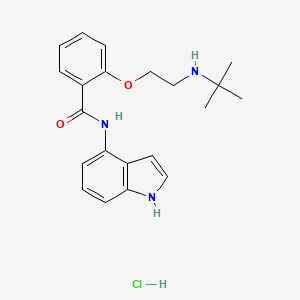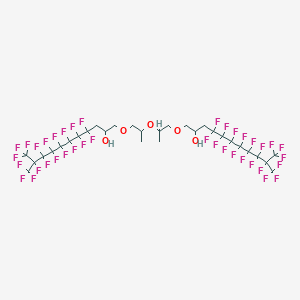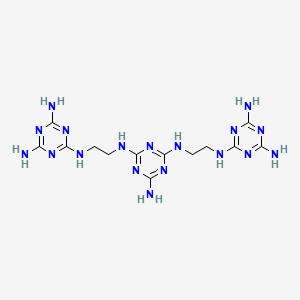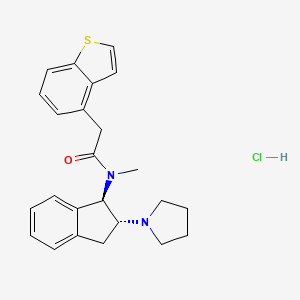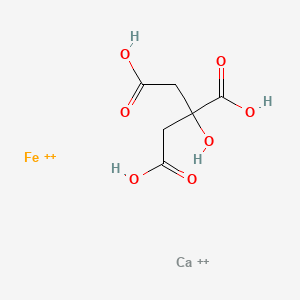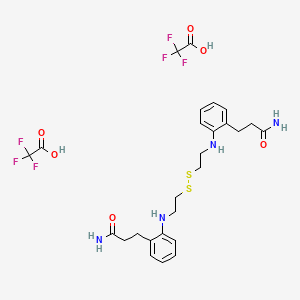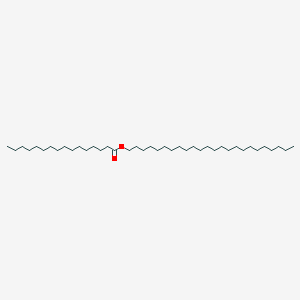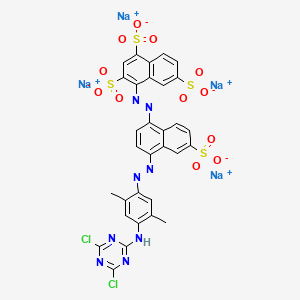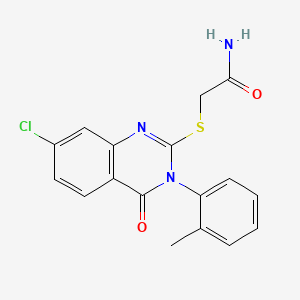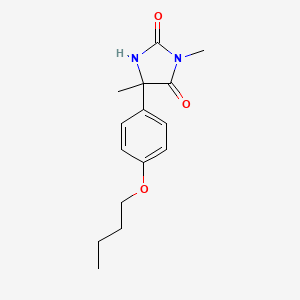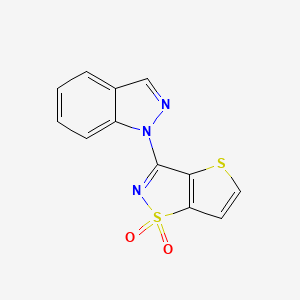
IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide: is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an indazole ring fused with a thieno[2,3-d]isothiazole moiety, which is further oxidized to form an S,S-dioxide group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide typically involves multi-step processes that include the formation of the indazole core, the construction of the thieno[2,3-d]isothiazole ring, and the subsequent oxidation to introduce the S,S-dioxide functionality. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often employ catalysts such as copper or silver to facilitate the formation of the indazole ring through cyclization reactions.
Reductive Cyclization Reactions: These reactions involve the reduction of precursor molecules to form the desired heterocyclic structure.
Oxidation Reactions: The final step typically involves the oxidation of the thieno[2,3-d]isothiazole ring to introduce the S,S-dioxide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and environmentally friendly oxidizing agents to ensure high yield and purity while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and tert-butyl hydroperoxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often employed for reduction reactions.
Catalysts: Copper acetate and silver nitrate are frequently used in transition metal-catalyzed reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, a key enzyme involved in cell signaling and growth .
類似化合物との比較
IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide can be compared with other similar compounds, such as:
Thieno[2,3-d]imidazole Derivatives: These compounds share a similar thieno[2,3-d] ring structure but differ in their functional groups and biological activities.
Indazole Derivatives: These compounds contain the indazole core but lack the thieno[2,3-d]isothiazole moiety, resulting in different chemical and biological properties.
特性
CAS番号 |
113387-70-5 |
|---|---|
分子式 |
C12H7N3O2S2 |
分子量 |
289.3 g/mol |
IUPAC名 |
3-indazol-1-ylthieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C12H7N3O2S2/c16-19(17)10-5-6-18-11(10)12(14-19)15-9-4-2-1-3-8(9)7-13-15/h1-7H |
InChIキー |
SBNDUYJLATVJBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NN2C3=NS(=O)(=O)C4=C3SC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


